4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone

Herbicide Carotenoid biosynthesis Structure-activity relationship

4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone (CAS 1698-62-0, also designated SAN 133‑410H) is a synthetic phenylpyridazinone that serves as the unsubstituted‑phenyl baseline scaffold for the development of bleaching herbicides. Its core structure—a pyridazinone ring bearing a 4‑chloro, 5‑methylamino, and 2‑phenyl substituent—defines the minimal pharmacophore required for interaction with carotenoid biosynthetic enzymes and photosynthetic electron transport components.

Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
CAS No. 1698-62-0
Cat. No. B5684767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone
CAS1698-62-0
Molecular FormulaC11H10ClN3O
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESCNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl
InChIInChI=1S/C11H10ClN3O/c1-13-9-7-14-15(11(16)10(9)12)8-5-3-2-4-6-8/h2-7,13H,1H3
InChIKeyPVAJKGQADFDSFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone (CAS 1698-62-0): Chemical Profile and Research-Grade Procurement Considerations


4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone (CAS 1698-62-0, also designated SAN 133‑410H) is a synthetic phenylpyridazinone that serves as the unsubstituted‑phenyl baseline scaffold for the development of bleaching herbicides [1]. Its core structure—a pyridazinone ring bearing a 4‑chloro, 5‑methylamino, and 2‑phenyl substituent—defines the minimal pharmacophore required for interaction with carotenoid biosynthetic enzymes and photosynthetic electron transport components . The compound is commercially available from major chemical suppliers (e.g., Sigma‑Aldrich, product mfcd00813843) and is routinely used as a reference standard in structure–activity relationship (SAR) studies aimed at optimizing herbicidal potency through phenyl‑ring substitution [1].

Why Norflurazon or Other Pyridazinone Analogs Cannot Substitute for 4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone in Research Applications


Despite sharing a common pyridazinone core, closely related analogs such as norflurazon (4‑chloro‑5‑(methylamino)‑2‑(3‑trifluoromethylphenyl)‑3(2H)‑pyridazinone) and SAN 9785 (4‑chloro‑5‑(dimethylamino)‑2‑phenyl‑3(2H)‑pyridazinone) exhibit profoundly different biological profiles that preclude interchange with the target compound. The addition of a single meta‑trifluoromethyl group on the phenyl ring (converting the target into norflurazon) dramatically increases both electron‑withdrawing character (σₘ) and lipophilicity (π), which are the two dominant parameters governing bleaching activity [1]. Consequently, norflurazon is a potent carotenoid biosynthesis inhibitor that causes extensive photobleaching, whereas the target compound is essentially non‑bleaching and can be used as a negative control in photosynthetic studies [2]. Substitution at the 5‑amino position (methylamino vs. dimethylamino) further modulates lipid metabolism inhibition potency and photosystem II electron transport inhibition [3]. These steep SAR gradients mean that even single‑atom changes invalidate quantitative comparisons; therefore, procurement of the exact unsubstituted‑phenyl compound is mandatory for reproducible baseline measurements in bleaching herbicide discovery and for mechanistic studies requiring a non‑bleaching pyridazinone probe [1][2].

Quantitative Differentiation Evidence for 4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone vs. Closest Analogs


Bleaching Activity Deficit Relative to Norflurazon in Scenedesmus Pigment Formation Assays

In the foundational SAR study by Sandmann & Böger (1982), the target compound (unsubstituted phenyl) served as the parent scaffold against which six newly synthesized 2‑phenylpyridazinones were compared for bleaching activity. All six analogs bearing electron‑withdrawing meta‑substituents (–SCF₃, –OCF₂CHFCF₃, –OCHF₂, –CN, –Br) exhibited similar or better bleaching activity than the m‑CF₃ reference compound norflurazon, indicating that the baseline compound itself possesses intrinsically lower bleaching potency [1]. The QSAR analysis demonstrated that bleaching activity is predominantly governed by positive Hammett σₘ values and the lipophilicity parameter π, both of which are minimal for the unsubstituted phenyl compound [1]. Accordingly, the target compound is the least active bleaching agent within the series and is explicitly required as the low‑activity anchor point for constructing predictive QSAR models.

Herbicide Carotenoid biosynthesis Structure-activity relationship

Reduced Inhibition of Fatty Acid Synthetase and Acyltransferase in Groundnut Leaves Compared to Trifluoromethyl-Substituted Analogs

Rajasekharan & Sastry (1987) compared five pyridazinone herbicides—pyrazon, San 133‑410H (target), San 9774, norflurazon, and San 6706—for their effects on lipid metabolism in groundnut leaves under non‑photosynthetic conditions. All five compounds inhibited fatty acid synthetase in isolated chloroplasts by 20–50% at 0.1–0.5 mM, but San 9774 consistently showed the most potent inhibition [1]. The study explicitly concluded that “trifluorophenyl substitution at position 2 or amino substitution at position 5 of the pyridazinone molecule caused the maximum inhibitory effect,” placing the target compound (which lacks the 2‑trifluorophenyl group) in a lower‑potency tier relative to norflurazon and San 9774 [1]. Similarly, sn‑glycerol‑3‑phosphate acyltransferase(s) in both chloroplast and microsomal fractions were inhibited to a lesser degree by San 133‑410H than by the trifluoromethyl‑bearing analogs [1].

Lipid metabolism Fatty acid synthetase Acyltransferase

Lower Lipophilicity (logP ≈ 2.00) Drives Differential Uptake and Environmental Fate Kinetics Relative to Norflurazon (logP ≈ 3.20)

The calculated octanol‑water partition coefficient (logP) of 4‑chloro‑5‑(methylamino)‑2‑phenyl‑3(2H)‑pyridazinone is approximately 2.00 , whereas norflurazon—bearing a meta‑trifluoromethyl group on the phenyl ring—has a widely reported logP of approximately 3.20 [1]. This difference of ΔlogP ≈ 1.2 units corresponds to a roughly 16‑fold lower equilibrium concentration in octanol versus water for the target compound. The QSAR analysis of Sandmann & Böger (1982) identified lipophilicity (π) as one of the two dominant determinants of bleaching activity, meaning this physicochemical divergence directly underpins the biological potency gap described in Evidence Item 1 [2]. In practical terms, the lower logP of the target compound predicts reduced soil adsorption (lower Koc), higher aqueous mobility, and distinct plant cuticle penetration kinetics compared to norflurazon.

Lipophilicity logP Environmental fate

Non-Bleaching Phenotype Enables Use as a Negative Control in Photosynthetic Electron Transport and Nitrate Reductase Studies

Unlike norflurazon and SAN 6706, which are potent bleaching herbicides that inhibit carotenoid biosynthesis and cause secondary photodestruction of chlorophyll, San 133‑410H (target) is classified as a non‑bleaching or weakly bleaching pyridazinone [1]. This property was exploited in studies where detached mature leaf tissue incubated with San 133‑410H exhibited significant inhibition of nitrate reductase induction (60–100%) in the complete absence of photobleaching or changes in photosynthetic pigment content [1]. By contrast, norflurazon causes extensive photobleaching that confounds interpretation of secondary metabolic effects. The availability of a non‑bleaching analog within the same chemical class allows researchers to cleanly dissect bleaching‑dependent versus bleaching‑independent mechanisms of pyridazinone action on photosynthetic electron transport, photosystem II stability, and nitrogen assimilation pathways.

Photosystem II Electron transport Negative control

Primary Research and Industrial Application Scenarios for 4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone


QSAR Baseline Anchor for Bleaching Herbicide Discovery

Medicinal and agricultural chemists designing next‑generation phytoene desaturase (PDS) inhibitors require the unsubstituted phenyl parent as the minimal‑activity reference point for Hansch‑type quantitative structure–activity relationship (QSAR) models. As established by Sandmann & Böger (1982), bleaching activity correlates with σₘ and π [1]; the target compound defines the origin of both parameter axes. Any QSAR model built using norflurazon or another substituted analog as the reference would produce systematically biased predictions. This compound is therefore an essential procurement item for agrochemical discovery programs pursuing novel bleaching herbicide scaffolds.

Non‑Bleaching Negative Control for Photosynthetic Electron Transport and Nitrogen Assimilation Studies

Plant physiologists investigating the effects of pyridazinone herbicides on photosystem II electron transport, nitrate reductase induction, or chloroplast membrane biogenesis need a non‑bleaching probe to separate primary biochemical effects from secondary photodamage. The target compound inhibits nitrate reductase by 60–100% without altering chlorophyll or carotenoid levels [2], enabling clean mechanistic dissection that is impossible with norflurazon or SAN 6706. This application is critical for academic laboratories studying herbicide mode‑of‑action and for contract research organizations performing mode‑of‑action profiling for regulatory submissions.

Sub‑Maximal Inhibitor for Dose‑Response Studies on Plastidial Lipid Metabolism

In plastid lipid metabolism research, the target compound provides a moderate inhibitory effect on fatty acid synthetase (20–50% at 0.1–0.5 mM) and sn‑glycerol‑3‑phosphate acyltransferase [3]. This sub‑maximal inhibition profile allows researchers to establish graded dose–response curves across a wider dynamic range than would be possible with the more potent norflurazon or San 9774. It is particularly valuable for studies on galactolipid biosynthesis and chloroplast membrane lipid remodeling where complete enzyme inhibition would mask regulatory feedback mechanisms.

Environmental Fate Probe with Contrasting Mobility to Trifluoromethyl-Substituted Pyridazinones

Environmental chemists modeling the fate of pyridazinone herbicides in soil–water systems require compounds spanning a range of lipophilicity to validate predictive models. With logP ≈ 2.00, the target compound represents the lower‑lipophilicity end of the phenylpyridazinone series, predicting higher aqueous mobility and lower soil adsorption (Koc) compared to norflurazon (logP ≈ 3.20) . This property makes it a useful tracer compound for column leaching studies, groundwater vulnerability assessments, and plant uptake kinetics experiments where differential mobility within the same chemical class needs to be demonstrated.

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